molecular formula C10H9Cl2NO3 B15214079 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone CAS No. 42902-33-0

3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone

Cat. No.: B15214079
CAS No.: 42902-33-0
M. Wt: 262.09 g/mol
InChI Key: JJPJFEVYXGRWQQ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a heterocyclic compound featuring an oxazolidinone core substituted with a 3,4-dichlorophenyl group at position 3 and a hydroxymethyl group at position 3. Oxazolidinones are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. The dichlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the hydroxymethyl group contributes to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPJFEVYXGRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962779
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42902-33-0
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42902-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(3,4-dichlorophenyl)-5-hydroxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

    Introduction of the dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3,4-dichlorobenzene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at the C5 position undergoes oxidation to form aldehydes (RCHO) or carboxylic acids (RCOOH) under specific conditions. This reactivity is critical for generating derivatives with altered biological or chemical properties. Oxidizing agents such as potassium permanganate (KMnO₄) or other oxidizers are typically employed, with reaction conditions optimized to control selectivity and prevent degradation of the oxazolidinone core.

Hydrolysis of the Carbamate Moiety

The carbamate functional group (-OC(=O)NHR) in structurally related derivatives (e.g., 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate) can hydrolyze under acidic or basic conditions to yield the corresponding amine (NH₂R) and carbon dioxide (CO₂). Acidic hydrolysis (e.g., HCl) or basic conditions (e.g., NaOH) facilitate this cleavage, a reaction pathway common to carbamate-containing compounds.

Nucleophilic Substitution Reactions

The carbamate group also enables nucleophilic substitution reactions, where nucleophiles (e.g., amines, alcohols) displace the carbamate oxygen to form substituted derivatives. These reactions are typically catalyzed by bases like triethylamine (TEA) and proceed under controlled pH and temperature to maintain functional group integrity.

Derivatives and Functional Transformations

Derivatives of this compound are generated through oxidation, hydrolysis, or substitution. For example:

  • Oxidation : Converts the hydroxymethyl group to an aldehyde or carboxylic acid.

  • Hydrolysis : Removes the carbamate group, yielding amines.

  • Nucleophilic Substitution : Introduces new functional groups (e.g., alkyl, aryl) via carbamate displacement.

Reaction Type Product Relevance
OxidationAldehyde/Carboxylic acidEnhanced reactivity
HydrolysisAmineSimplified structure
Nucleophilic SubstitutionSubstituted carbamateModified biological activity

Mechanistic Insights

Research highlights that structural modifications (e.g., substituents at the C3 phenyl ring) influence reactivity. For instance, electron-withdrawing groups like chlorine enhance hydrolytic susceptibility, while electron-donating groups may stabilize intermediates. Additionally, controlled reaction conditions (pH, temperature) are critical to prevent side reactions or degradation of the oxazolidinone framework .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Potential use as a lead compound for developing new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For example, if it exhibits antibacterial activity, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The dichlorophenyl group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidinones vs. Thiazolidinones

  • Structural Differences: Target Compound: Oxazolidinone (5-membered ring with oxygen and nitrogen). Analogues: Thiazolidinones (sulfur instead of oxygen in the heterocycle). For example, 2-arylimino-3-aryl-5-[5′-(3,4-dichlorophenyl)-2′-furylidene]-4-thiazolidinones () feature a thiazolidinone core with a 3,4-dichlorophenyl-substituted furan moiety.
  • Synthesis: Oxazolidinones are typically synthesized via cyclization of β-amino alcohols. Thiazolidinones in were prepared by condensing 5-(3,4-dichlorophenyl)-2-furaldehyde with thiazolidinone precursors in glacial acetic acid .
  • Activity: Thiazolidinones in demonstrated moderate antimicrobial activity (e.g., MIC = 12.5–50 µg/mL against Staphylococcus aureus), while oxazolidinones are better studied as antibacterials (e.g., linezolid derivatives).

Oxazolidinones vs. Oxazolidinediones

  • Structural Differences: Target Compound: Single oxazolidinone ring. Analogues: Oxazolidinediones like vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) feature two ketone groups in the ring ().
  • Applications: Vinclozolin is a fungicide targeting botrytis and sclerotinia, whereas 3,4-dichlorophenyl-substituted oxazolidinones are less documented in agricultural use.
  • Mechanism: Vinclozolin acts as a steroid synthesis inhibitor in fungi, while oxazolidinones often target bacterial ribosomes .

Comparison with Urea Derivatives

  • Structural Differences: Target Compound: Oxazolidinone with hydroxymethyl substituent. Analogues: Di-substituted ureas like BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) and NCPdCPU (1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea) from .
  • Activity: Ureas in inhibited cancer cell growth (IC₅₀ = 1–10 µM) via kinase modulation, whereas oxazolidinones with dichlorophenyl groups are less studied in oncology.
  • Synthesis: Ureas are synthesized via carbodiimide-mediated coupling (), while oxazolidinones require cyclization steps .

Data Tables

Table 1: Structural and Activity Comparison

Compound Class Example Compound Key Structural Feature Biological Activity Reference
Oxazolidinone 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone 5-hydroxymethyl, dichlorophenyl Antibacterial (hypothesized)
Thiazolidinone 2-Arylimino-3-aryl-5-[5′-(3,4-dichlorophenyl)-furylidene]-4-thiazolidinone Furan-linked dichlorophenyl, thiazolidinone Antimicrobial (MIC = 12.5–50 µg/mL)
Oxazolidinedione Vinclozolin 3,5-dichlorophenyl, ethenyl-methyl groups Antifungal (agricultural use)
Di-substituted Urea BTdCPU Benzo-thiadiazole, dichlorophenyl Anticancer (IC₅₀ = 1–10 µM)

Key Research Findings

  • Antimicrobial Activity: Thiazolidinones with dichlorophenyl groups () outperform oxazolidinones in current datasets, suggesting structural optimization of the heterocycle enhances potency.
  • Mechanistic Diversity: Dichlorophenyl-substituted ureas () target growth pathways in eukaryotes, whereas oxazolidinones are more relevant in prokaryotic systems.

Biological Activity

3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₀H₉Cl₂N₃O₃
Molecular Weight 262.09 g/mol
Density 1.506 g/cm³
Boiling Point 418.2 °C at 760 mmHg
Flash Point 206.7 °C

These properties indicate that the compound is stable under standard conditions and may have specific interactions based on its molecular structure.

Antimicrobial Properties

Research has indicated that oxazolidinones exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and some Gram-negative bacteria. The compound in focus has been evaluated for its efficacy against various strains:

  • Efficacy against MRSA : In murine models of systemic MRSA infection, the compound demonstrated improved survival rates compared to standard treatments such as linezolid .
  • Broad-spectrum activity : Studies have shown that derivatives of oxazolidinones can inhibit the growth of several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .

The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and effectively halting bacterial growth.

Case Studies

  • Survival in MRSA Infection Models : A study demonstrated that the compound significantly enhanced survival in mice infected with MRSA when compared to control groups treated with linezolid. This suggests a potential for clinical application in resistant infections .
  • Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile with minimal bone marrow suppression in vivo, making it a candidate for further development .

Comparative Efficacy

A comparative analysis of various oxazolidinone compounds reveals that those with specific substitutions at the aromatic positions tend to exhibit enhanced antibacterial properties:

CompoundMIC (µg/mL) against MRSAOral Bioavailability (%)
This compound0.2599.1
Linezolid0.560

This table illustrates the potency and bioavailability of the compound relative to established antibiotics.

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3,4-dichlorophenyl precursors with hydroxylamine derivatives to form the oxazolidinone core.
  • Step 2 : Hydroxymethylation via nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄).
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction rates and by-product formation. Catalysts like triethylamine can enhance cyclization efficiency .
  • Green Chemistry : Incorporate HCl and methanol recovery systems to improve sustainability, as demonstrated in analogous urea syntheses .

Q. How should researchers characterize the structure and purity of this compound?

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the oxazolidinone ring and substituents. Key signals include:
    • 1H^{1}\text{H}: δ 4.1–4.3 ppm (oxazolidinone methylene), δ 5.1–5.3 ppm (hydroxymethyl group) .
    • 13C^{13}\text{C}: δ 155–160 ppm (oxazolidinone carbonyl).
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction, as applied to structurally related dichlorophenyl-oxazole derivatives .
  • HPLC : Monitor purity (>98%) with a C18 column and UV detection at 254 nm, referencing protocols for similar heterocycles .

Q. What methods are effective for assessing the compound’s stability and solubility in biological assays?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility : Use shake-flask methods with PBS (pH 7.4) or DMSO, noting the hydroxymethyl group’s hygroscopicity. Store samples at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?

  • Substituent Variation : Synthesize analogs with modified dichlorophenyl or hydroxymethyl groups. For example:
    • Replace Cl with F to evaluate electronic effects.
    • Esterify the hydroxymethyl group to assess metabolic stability.
  • Activity Testing : Measure inhibitory potency (e.g., IC₅₀) in enzyme assays, as done for dichlorophenyl-isoxazole KMO inhibitors . Steric effects from substituents (e.g., methyl groups) often reduce activity due to hindered target binding .

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock to model binding poses with proteins (e.g., kinases or oxidases). Focus on hydrogen bonding between the oxazolidinone carbonyl and active-site residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₐ) for target engagement studies.

Q. How can researchers address contradictions in reported biological data for this compound?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time).
  • Meta-Analysis : Compare data across studies, noting variables like stereochemistry (e.g., R vs. S configurations in oxazolidinones) .
  • Counter-Screening : Test against off-target proteins to rule out non-specific effects.

Q. What advanced techniques validate the compound’s role in enantioselective synthesis?

  • Chiral HPLC : Separate enantiomers using a Chiralpak® column and polarimetric detection.
  • Asymmetric Catalysis : Employ fluorinated oxazolidinone auxiliaries to induce stereoselectivity in C–C bond formation, as demonstrated in perfluorooctyl-substituted analogs .

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